

5-(Benzyloxy)pyrimidine-2-carbonitrile chemical properties

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Compound of Interest

Compound Name: 5-(Benzyloxy)pyrimidine-2-carbonitrile

Cat. No.: B573195

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An In-depth Technical Guide to **5-(Benzyloxy)pyrimidine-2-carbonitrile**: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Overview

5-(Benzyloxy)pyrimidine-2-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring scaffold, a core structure in various bioactive molecules. Its unique arrangement, incorporating a benzyloxy group at the 5-position and a nitrile group at the 2-position, makes it a valuable and versatile building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitrile group and the pyrimidine ring, combined with the bulky, lipophilic benzyloxy substituent, imparts specific physicochemical properties that are leveraged in the design of targeted therapeutics. This document provides a comprehensive overview of the chemical properties, synthesis, and key applications of **5-(Benzyloxy)pyrimidine-2-carbonitrile**, with a focus on its emerging role in the development of novel pharmaceuticals. Notably, it is classified as a "Protein Degradation Building Block," highlighting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical Properties

The fundamental chemical and physical properties of **5-(Benzyloxy)pyrimidine-2-carbonitrile** are summarized below. While experimental data for properties like melting and boiling points

are not readily available in published literature, predicted values and data from analogous structures provide useful estimates.

Property	Value	Source
CAS Number	166672-22-6	
Molecular Formula	C ₁₂ H ₉ N ₃ O	
Molecular Weight	211.22 g/mol	
Appearance	Solid	
Purity	Typically ≥95%	
Density (Predicted)	1.25 ± 0.1 g/cm ³	
Solubility	No specific data is available. Based on its structure, it is expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). Studies on other pyrimidine derivatives show that solubility in polar protic solvents like methanol tends to increase with temperature.	N/A

Spectroscopic Analysis

Detailed experimental spectra for **5-(Benzyloxy)pyrimidine-2-carbonitrile** are not publicly available. However, based on its chemical structure and known spectral data for related pyrimidine and benzyl compounds, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the pyrimidine ring, the benzylic protons, and the phenyl group protons.

- Pyrimidine Protons (H-4, H-6): Two singlets expected in the aromatic region, likely around δ 8.5-9.0 ppm.
- Phenyl Protons: A multiplet corresponding to five protons in the range of δ 7.3-7.5 ppm.
- Benzylic Protons (-O-CH₂-): A singlet corresponding to two protons, expected around δ 5.2-5.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

- Nitrile Carbon (-C \equiv N): A signal expected in the range of δ 115-120 ppm.
- Pyrimidine Carbons: Signals for C-2, C-4, C-5, and C-6 are expected in the δ 140-160 ppm range, with the carbon attached to the oxygen (C-5) being significantly shielded.
- Phenyl Carbons: Multiple signals in the aromatic region of δ 127-136 ppm.
- Benzylic Carbon (-O-CH₂-): A signal expected around δ 70-75 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying key functional groups within the molecule.

- C \equiv N Stretch (Nitrile): A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹.
- C-O-C Stretch (Ether): A strong absorption band is expected around 1050-1250 cm⁻¹.
- Aromatic C=C Stretch: Multiple peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region.
- Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
- Aliphatic C-H Stretch (Benzylic): Signals appearing just below 3000 cm⁻¹.

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for **5-(Benzyloxy)pyrimidine-2-carbonitrile** is not detailed in the available literature, a plausible and chemically sound synthetic route can be proposed based on established pyrimidine chemistry. A common strategy involves the modification of a pre-existing pyrimidine ring, typically via a Williamson ether synthesis.

Representative Experimental Protocol

Step 1: Synthesis of 5-Hydroxypyrimidine-2-carbonitrile (Intermediate) This intermediate can be synthesized through various multi-step routes, often starting from simpler precursors like malonates and formamide to construct the pyrimidine core, followed by functional group manipulations to introduce the hydroxyl and nitrile groups.

Step 2: Benzylation of 5-Hydroxypyrimidine-2-carbonitrile

- To a solution of 5-hydroxypyrimidine-2-carbonitrile (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF),
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